1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one
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Overview
Description
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO2. It is characterized by a bromine atom, a hydroxyl group, and a methyl group attached to a benzene ring, which is further connected to an ethanone group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-hydroxy-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Bromination and Hydroxylation: Starting with 2-hydroxy-5-methylbenzene, bromination can be performed using bromine (Br2) in the presence of a catalyst, followed by hydroxylation using various oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromo-2-hydroxy-5-methylbenzoic acid.
Reduction: 4-Bromo-2-hydroxy-5-methylbenzyl alcohol.
Substitution: 4-Amino-2-hydroxy-5-methylphenyl ethan-1-one (if an amine is used).
Scientific Research Applications
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-Bromo-2-hydroxyacetophenone
2-Hydroxy-5-methylacetophenone
4-Bromo-2-hydroxybenzaldehyde
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Biological Activity
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone, also known as 4-bromo-2-hydroxy-5-methylacetophenone, is an organic compound with the molecular formula C₉H₉BrO₂. It features a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring. This structural configuration is significant for its potential biological activities, particularly in medicinal chemistry.
- Molecular Weight : Approximately 229.07 g/mol
- Structure : Contains a bromine atom, hydroxyl group, and methyl group on the phenyl ring.
Antimicrobial Properties
Recent studies have indicated that 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone exhibits notable antimicrobial activity . Its mechanism primarily involves interaction with various microbial targets, which may include enzymes or cell membrane components.
Case Studies and Findings
- Antibacterial Activity : The compound has been tested against several bacterial strains, showing significant inhibitory effects:
- Antifungal Activity : In addition to its antibacterial properties, this compound has shown efficacy against certain fungi:
The biological activity of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone is attributed to its ability to interact with various molecular targets due to the presence of functional groups that enhance its binding affinity. The bromine atom and hydroxyl group are believed to play crucial roles in modulating enzymatic activities and influencing cellular processes through redox reactions.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Bromo-2-hydroxyphenyl)ethanone | Lacks methyl group | Reduced reactivity |
1-(4-Bromo-2-methoxy-5-methylphenyl)ethanone | Contains methoxy group | Varying antimicrobial effects |
The presence of both bromine and hydroxyl groups in 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone enhances its reactivity compared to other derivatives, making it a versatile candidate for further pharmacological exploration.
Synthetic Routes
The synthesis of this compound typically involves:
- Bromination : Utilizing brominating agents such as N-bromosuccinimide (NBS) in solvents like chloroform or acetic acid.
- Purification : Techniques such as column chromatography are employed to isolate the final product with high purity.
Research Applications
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone is being investigated for its potential applications in:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
- Organic Synthesis : As an intermediate for synthesizing more complex organic molecules.
Properties
CAS No. |
1020253-81-9 |
---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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